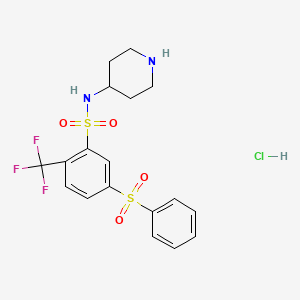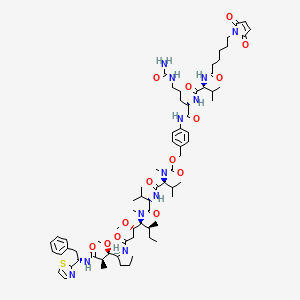
GC7 Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GC7 Sulfate is a deoxyhypusine synthase (DHPS) inhibitor . It plays a key role in protein synthesis, specifically in the elongation of polypeptide chains . Its activity is critically dependent on hypusination, a post-translational modification of a specific lysine residue .
Molecular Structure Analysis
The molecular formula of GC7 Sulfate is C8H22N4O4S . It has a molecular weight of 270.35 .Chemical Reactions Analysis
GC7 Sulfate inhibits the activation of eukaryotic translation initiation factor 5A2 (eIF5A2) by inhibiting DHS activity . It reduces the cell population in the G1-phase of the cell cycle by 42% and increases the number of cells in the S-phase by 44% .Physical And Chemical Properties Analysis
GC7 Sulfate is a solid, white to off-white compound .Wissenschaftliche Forschungsanwendungen
Inhibition of Hypusination Process
GC7 Sulfate, also known as N1-guanyl-1,7-diaminoheptane (GC7), is known to be an efficient inhibitor of the hypusination process . Hypusination is a post-translational modification of a specific lysine residue carried out by deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH) . This process is critical for the activity of translation factor 5A (eIF5A), a protein involved in protein synthesis .
Cancer Research
GC7 Sulfate has been found to be overexpressed in several types of cancer . It is involved in diseases such as HIV-1 infection, malaria, and diabetes . Therefore, the development of inhibitors targeting the hypusination process, such as GC7 Sulfate, is considered a promising therapeutic strategy .
Design of New Hypusination Inhibitors
Research has been conducted to understand the binding mechanism of GC7 to DHS, which could provide insights for the design of new and more specific DHS inhibitors . This research could potentially lead to the development of more effective treatments for diseases associated with overexpression of eIF5A .
Enhancing Cisplatin Sensitivity
GC7 Sulfate has been found to enhance the sensitivity of oral cancer cells to cisplatin, a chemotherapy drug . This is achieved through the inhibition of the STAT3 signaling pathway and inactivation of eIF5A2 . This suggests that GC7 Sulfate could potentially be used to improve the efficiency and safety of cisplatin-based chemotherapy in advanced or recurrent oral squamous cell carcinoma (OSCC) patients .
Preventing the Epithelial-Mesenchymal Transition
GC7 Sulfate has been found to prevent the epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This is usually associated with cancer progression and metastasis .
Therapeutic Efficacy of Doxorubicin
GC7 Sulfate has been found to enhance the therapeutic efficacy of doxorubicin, a chemotherapy drug, by inhibiting the activation of eIF5A2 . This suggests that GC7 Sulfate could potentially be used to improve the effectiveness of doxorubicin in the treatment of hepatocellular carcinoma .
Wirkmechanismus
Target of Action
GC7 Sulfate is a potent inhibitor of deoxyhypusine synthase (DHPS) . DHPS is an enzyme that plays a crucial role in the post-translational activation of the eukaryotic initiation factor 5A (eIF5A) through a process known as hypusination . eIF5A is one of the most conserved proteins involved in protein synthesis and plays a key role during the elongation of polypeptide chains .
Mode of Action
GC7 Sulfate, also known as N1-guanyl-1,7-diaminoheptane, interacts in a specific binding pocket of the DHPS, completely blocking its activity . This interaction inhibits the hypusination process, a post-translational modification of a specific lysine residue carried out by DHPS .
Biochemical Pathways
The inhibition of DHPS by GC7 Sulfate affects the hypusination process, which is critical for the activation of eIF5A . This results in the disruption of protein synthesis, as eIF5A plays a key role in the elongation of polypeptide chains .
Result of Action
The inhibition of DHPS by GC7 Sulfate leads to a significant reduction in cell viability in a dose-dependent manner . For instance, in MYCN2 cells, 5 μM of GC7 Sulfate can inhibit cell viability by 40% and 60%, respectively, compared to untreated control cells . This is achieved through the induction of the cell cycle inhibitor p21 and reduction of total and phosphorylated Rb proteins .
Action Environment
The effectiveness of GC7 Sulfate can be influenced by the environment in which it operates. For example, the interaction of GC7 with DHPS is less stable in the thermophilic enzyme compared to human DHS, which could underlie a lower inhibitory capacity of the hypusination process in certain environments .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(7-aminoheptyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4.H2O4S/c9-6-4-2-1-3-5-7-12-8(10)11;1-5(2,3)4/h1-7,9H2,(H4,10,11,12);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDOWYFCKAAANU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GC7 Sulfate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)








